(E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide
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Description
(E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide is a useful research compound. Its molecular formula is C22H16Cl2N4O2S and its molecular weight is 471.36. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antioxidant Applications
A significant application of thiophenecarbohydrazide derivatives, which are structurally related to (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide, is in the realm of antitumor and antioxidant agents. Compounds synthesized from thiophenecarbohydrazide have demonstrated notable antitumor and antioxidant activities in pharmacological tests, highlighting their potential as therapeutic agents in these fields (Abu‐Hashem et al., 2010).
Antimicrobial Activity
Research has also been conducted on derivatives of thiophenecarbohydrazide for their antimicrobial properties. These studies have synthesized various compounds containing thiophene and pyrazole moieties, revealing their efficacy against a range of microbial strains. This suggests that compounds like (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide could be effective antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).
Molecular Docking and In Vitro Screening
Another significant application is in molecular docking and in vitro screening for potential pharmaceutical uses. Compounds with structural similarity to (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide have been subjected to molecular docking screenings, showing moderate to good binding energies with target proteins. This indicates their potential in the development of new drugs or therapeutic agents (Flefel et al., 2018).
Anti-Bacterial Activities
Compounds derived from thiophene and related to (E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide have also been evaluated for their anti-bacterial activities. Studies have shown that these compounds can inhibit the growth of bacteria, suggesting their potential use in antibacterial therapies (Asiri & Salman A. Khan, 2011).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2S/c23-16-8-9-19(18(24)11-16)30-14-21(29)26-25-12-15-13-28(17-5-2-1-3-6-17)27-22(15)20-7-4-10-31-20/h1-13H,14H2,(H,26,29)/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYCKDSIZEDNC-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-dichlorophenoxy)-N'-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)acetohydrazide |
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